3-(Methylamino)oxetane-3-carboxylic acid
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Overview
Description
3-(Methylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol It is characterized by the presence of an oxetane ring, a carboxylic acid group, and a methylamino group
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physicochemical properties . They are known to be more metabolically stable and lipophilicity neutral .
Mode of Action
Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This subtle modulation of basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetanes, in general, have been utilized in medicinal chemistry, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials .
Pharmacokinetics
Oxetanes are known to be more metabolically stable, which could potentially influence the bioavailability of the compound .
Result of Action
Oxetanes have been used in the development of various drugs, including chemotherapies for treating cancer .
Action Environment
The stability and lipophilicity of oxetanes could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with methylamine under controlled conditions. One common method includes the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with methylamine in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction can produce oxetane-3-methanol .
Scientific Research Applications
3-(Methylamino)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Oxetane-3-carboxylic acid: Lacks the methylamino group, making it less versatile in certain reactions.
3-(Amino)oxetane-3-carboxylic acid: Similar structure but with an amino group instead of a methylamino group, leading to different reactivity and applications.
Uniqueness: 3-(Methylamino)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-(methylamino)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHHNPUXSLYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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